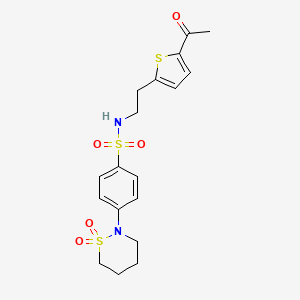
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O5S3 and its molecular weight is 442.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a sulfonamide moiety, which are known for their diverse biological activities. The presence of the acetylthiophen group enhances the lipophilicity and potential cell membrane permeability of the compound, while the thiazine ring contributes to its reactivity and pharmacological profile.
Molecular Formula: C₁₅H₁₈N₂O₄S₂
Molecular Weight: 358.44 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis: Studies indicate that derivatives with similar structures can induce programmed cell death in various cancer cell lines by activating mitochondrial pathways.
- Antimicrobial Properties: The sulfonamide group is known for its antibacterial effects, suggesting potential applications in treating bacterial infections.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound in vitro and in vivo. The following table summarizes key findings from various research studies:
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on HCT116 xenografts in nude mice demonstrated that the compound significantly reduced tumor volume compared to controls. The treatment at dosages of 45 mg/kg resulted in a tumor growth inhibition rate comparable to established HDAC inhibitors.
Case Study 2: Antimicrobial Activity
In vitro assays against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating potential as a therapeutic agent against resistant bacterial strains.
科学研究应用
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The structural features of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide suggest it may also possess similar antibacterial effects against various strains of bacteria. The mechanism is primarily through enzyme inhibition, affecting bacterial metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases by modulating immune responses and reducing inflammation in various models.
Antitumor Potential
Preliminary studies have suggested that this compound may demonstrate cytotoxic effects on certain cancer cell lines, indicating potential as an antitumor agent. The interaction with specific enzymes and receptors could lead to apoptosis in cancer cells, making it a subject of interest in cancer research.
A study focusing on the biological activity of sulfonamide derivatives reported significant cytotoxic activity against human cancer cell lines such as HCT-116 and HeLa. Compounds similar to this compound were shown to induce apoptosis in these cell lines through various mechanisms including mitochondrial dysfunction and cell cycle arrest .
Enzyme Inhibition Studies
Research has demonstrated that compounds with sulfonamide moieties can effectively inhibit enzymes crucial for bacterial survival and proliferation. Specific studies have highlighted the potential of these compounds to act on target enzymes involved in inflammatory pathways .
属性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S3/c1-14(21)18-9-6-16(26-18)10-11-19-28(24,25)17-7-4-15(5-8-17)20-12-2-3-13-27(20,22)23/h4-9,19H,2-3,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQZQTJADTWUAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














